(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound "(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone" (hereafter referred to as Compound A) is a hybrid molecule featuring two pharmacologically significant moieties:
- 1H-1,2,3-triazole core: Known for its role in click chemistry and bioisosteric replacement in drug design.
- Piperazine ring: A common scaffold in CNS-targeting agents and kinase inhibitors, modified here with a 4-methoxyphenyl group.
Properties
CAS No. |
1291854-32-4 |
|---|---|
Molecular Formula |
C20H21ClN6O2 |
Molecular Weight |
412.88 |
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21ClN6O2/c1-29-17-7-5-16(6-8-17)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-15-4-2-3-14(21)13-15/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25) |
InChI Key |
FETAZDOEXQSQTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel organic molecule that incorporates both triazole and piperazine moieties. This structural composition is significant for its potential biological activities, particularly in pharmacology. The triazole ring is known for its diverse biological properties, including antifungal and anticancer activities, while piperazine derivatives are often linked to central nervous system (CNS) effects and other therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 426.9 g/mol. The presence of the 3-chlorophenyl group and 4-methoxyphenyl piperazine enhances the compound's interaction with biological targets. The unique combination of these structural features suggests a multifaceted mechanism of action.
Biological Activity Overview
Research indicates that compounds containing triazole and piperazine structures exhibit a variety of pharmacological effects:
- Antimicrobial Activity : Triazole derivatives are recognized for their antifungal properties, particularly against Candida species and other pathogenic fungi.
- Anticancer Properties : Several studies have highlighted the potential of triazole-based compounds in inhibiting cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways.
- CNS Activity : Piperazine derivatives have been shown to possess anxiolytic and antidepressant effects, making them valuable in treating mood disorders.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Contains one or more triazole rings | Antifungal and anticancer properties |
| Piperazine Analogues | Contains piperazine rings | CNS activity; used in antidepressants |
| Chlorophenyl Compounds | Aromatic rings with chlorine substituents | Antimicrobial activity |
The unique combination of both triazole and piperazine moieties in the target compound may lead to distinct pharmacological profiles that could be advantageous in drug discovery.
In Vitro Studies
Recent studies have focused on evaluating the biological activity of various triazole derivatives, including those similar to the target compound. For instance, a study demonstrated that certain triazole-piperazine hybrids exhibited significant inhibitory effects against tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in skin disorders .
Mechanistic Insights
Mechanistic studies often involve docking simulations to predict how these compounds interact with specific biological targets. For example, molecular docking studies have shown that modifications to the phenyl groups can significantly enhance binding affinity to target enzymes such as α-glucosidase .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table highlights key structural differences between Compound A and related compounds:
Key Observations:
- Aryl Group Impact : The 3-chlorophenyl group in Compound A may improve binding affinity compared to nitroimidazole derivatives, which lack activity due to electronic effects .
- Piperazine Modifications : The 4-methoxyphenyl group in Compound A offers electron-donating properties, contrasting with the electron-withdrawing CF3 group in Compound 21 , which enhances receptor antagonism .
- Heterocycle Variation : Replacing triazole with pyrazole or thiophene (as in Compound 5 and 21 ) alters solubility and target selectivity .
Computational Similarity Assessment
Using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients, Compound A shows moderate similarity (~0.6–0.7 Tanimoto index) to arylpiperazine kinase inhibitors like w3 , but low similarity (<0.4) to nitroimidazoles due to divergent pharmacophores .
Q & A
Q. What are the key steps in synthesizing (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone?
The synthesis typically involves multi-step reactions, including:
- Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Coupling of the triazole moiety to a piperazine derivative using amide bond formation or nucleophilic substitution .
- Retrosynthetic analysis guides precursor selection, such as 3-chloroaniline for the triazole substituent and 4-methoxyphenylpiperazine for the piperazine component .
- Purification via column chromatography and characterization by NMR and MS to confirm structure and purity .
Q. Which spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons from the 3-chlorophenyl group at δ 7.2–7.5 ppm) and carbonyl signals (~170 ppm for the methanone group) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z ~467.89 for C22H19ClFN7O2 analogs) .
- FT-IR : Detects functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
Q. What are the primary functional groups influencing reactivity?
- The triazole ring acts as a hydrogen bond acceptor, enhancing interactions with biological targets .
- The 4-methoxyphenylpiperazine moiety contributes to lipophilicity and may modulate receptor binding (e.g., serotonin or dopamine receptors) .
- The 3-chloroaniline group introduces steric and electronic effects, potentially altering metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Catalysts : Use Pd/C or CuI for coupling reactions; triethylamine as a base for deprotonation .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to minimize side reactions .
- pH Monitoring : Adjust to ~7–8 during amide bond formation to prevent hydrolysis .
Q. How do structural modifications impact biological activity?
- SAR Insights :
- Replacing 4-methoxyphenyl with 4-fluorophenyl (as in analogs) increases selectivity for kinase targets .
- Substituting the triazole with oxadiazole reduces cytotoxicity but lowers solubility .
- Computational Modeling : Docking studies suggest the piperazine group interacts with hydrophobic pockets in enzyme active sites .
Q. How can contradictory data on biological potency be resolved?
- Source Analysis : Discrepancies may arise from assay variations (e.g., cell line specificity in IC50 measurements) .
- Purity Verification : Impurities >5% (e.g., unreacted precursors) can skew activity; re-test with HPLC-purified samples .
- Metabolic Stability : Differences in microsomal degradation rates (e.g., CYP3A4-mediated metabolism) may explain in vitro vs. in vivo efficacy gaps .
Q. What strategies enhance stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
